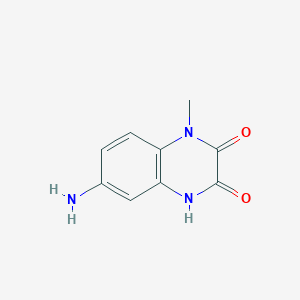

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

7-amino-4-methyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOJMOQTNUNYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599301 | |

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-79-8 | |

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

Physicochemical Characterization: The Foundation of Solubility

A thorough understanding of the physicochemical properties of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is paramount to interpreting its solubility behavior. Key parameters to consider include:

-

Chemical Structure: The presence of both hydrogen bond donors (the amino group and N-H protons) and acceptors (the carbonyl groups and nitrogen atoms), along with a fused aromatic system, suggests a molecule with complex solvation characteristics. The methyl group introduces a degree of lipophilicity.

-

pKa: The basicity of the amino group and the acidity of the dione protons will significantly influence solubility in protic solvents and buffered aqueous solutions.

-

LogP (Octanol-Water Partition Coefficient): This value provides a quantitative measure of the compound's lipophilicity and is a key predictor of its solubility in non-polar versus polar solvents.

-

Melting Point and Crystal Structure: High melting points and stable crystal lattices can indicate strong intermolecular forces that need to be overcome by the solvent, often resulting in lower solubility.

While experimental values for all these parameters for the specific title compound are not widely published, related quinoxaline structures suggest it is a crystalline solid.[1] Initial characterization of the solid form (e.g., by X-ray powder diffraction) is recommended to ensure consistency across all solubility experiments.[2]

Experimental Design: A Strategic Approach to Solvent Selection

The choice of organic solvents should be systematic and cover a range of polarities, hydrogen bonding capabilities, and functional groups. This allows for a comprehensive understanding of the solvation mechanisms at play. A recommended panel of solvents is presented in the table below.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Rationale |

| Protic | Methanol | 5.1 | Both | Probing polar interactions and hydrogen bonding. |

| Ethanol | 4.3 | Both | A common, less polar alternative to methanol. | |

| Isopropanol | 3.9 | Both | Exploring the effect of increased steric hindrance. | |

| Aprotic Polar | Acetonitrile | 5.8 | Acceptor | A polar solvent lacking hydrogen bond donating ability. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar aprotic solvent, often used for stock solutions.[3] | |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | A common solvent in organic synthesis.[4] | |

| Acetone | 5.1 | Acceptor | A moderately polar ketone. | |

| Aprotic Non-Polar | Dichloromethane | 3.1 | Neither | A common non-polar solvent. |

| Toluene | 2.4 | Neither | An aromatic, non-polar solvent. | |

| Heptane | 0.1 | Neither | A non-polar aliphatic hydrocarbon. |

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[2][5][6] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Materials and Equipment:

-

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control[2]

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione to a series of vials. A general starting point is to add approximately 10 mg of the compound to 1 mL of each selected solvent. The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[2] The system should be agitated for a sufficient duration to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the optimal equilibration time.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifugation (e.g., at 10,000 rpm for 10 minutes) is recommended.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[3][7]

Analytical Method Validation

A validated analytical method is essential for accurate quantification. For HPLC-UV analysis, this involves:

-

Specificity: Ensuring that there is no interference from the solvent or any impurities at the retention time of the analyte.

-

Linearity: Constructing a calibration curve by plotting the detector response versus a series of known concentrations of the compound. The curve should have a correlation coefficient (r²) of >0.99.

-

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Self-Validating System and Trustworthiness

The protocol incorporates several self-validating checks:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

Time to Equilibrium: The preliminary time-course study ensures that the measured solubility is a true equilibrium value and not kinetically limited.

-

Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.[6]

Diagram of the Shake-Flask Workflow

Sources

Literature review of quinoxaline-2,3-dione scaffolds in medicinal chemistry

[1]

Executive Summary

The quinoxaline-2,3-dione scaffold represents a "privileged structure" in medicinal chemistry, historically pivotal in the development of non-NMDA glutamate receptor antagonists (AMPA/Kainate). While its legacy is anchored in neuroprotection (e.g., NBQX, CNQX), recent investigations (2020–2025) have repurposed this core for kinase inhibition (VEGFR-2), antimicrobial efficacy, and metabolic regulation (sPLA2 inhibitors).

This guide provides a rigorous technical analysis of the scaffold, moving beyond basic reviews to offer actionable synthetic protocols, structure-activity relationship (SAR) logic, and validated assay methodologies.

Structural Foundation & Physicochemical Properties[2][3]

Tautomerism: The Lactam-Lactim Equilibrium

The reactivity and binding affinity of quinoxaline-2,3-diones are dictated by their tautomeric state. While often drawn as the dione (dilactam), the scaffold exists in equilibrium with its hydroxy-tautomers (lactim).

-

Solid State: Predominantly exists in the amide (dione) form due to strong intermolecular hydrogen bonding (dimer formation).

-

Solution State: Solvent polarity drives the equilibrium. In polar aprotic solvents (DMSO), the dione form prevails. In basic conditions, the deprotonated dianion is formed, which is the active species for N-alkylation reactions.

Medicinal Implication: The dione motif mimics the carboxylate groups of glutamate, allowing it to bind to the Arg96 residue in the AMPA receptor ligand-binding domain.

The Solubility Challenge

A critical limitation of the unmodified scaffold is its poor aqueous solubility (often < 0.1 mg/mL), attributed to high crystal lattice energy from

-

Mitigation Strategy: Introduction of polar side chains (e.g., phosphonates, amino acids) or conversion to disodium salts (as seen with NBQX disodium) is often required for in vivo bioavailability.

Synthetic Architecture

The construction of the quinoxaline-2,3-dione core relies on the condensation of o-phenylenediamines with oxalate derivatives.[1][2][3][4] Below are the two primary methodologies, evaluated for efficiency and scalability.

Method A: The Modified Hinsberg Reaction (Classic)

-

Mechanism: Acid-catalyzed nucleophilic attack of the diamine nitrogen on the oxalate carbonyl, followed by cyclization.

-

Pros: Scalable to kilogram quantities; inexpensive reagents.

-

Cons: Long reflux times (2–12 hours); harsh acidic conditions can degrade sensitive substituents.

Method B: Microwave-Assisted Synthesis (Modern)

-

Mechanism: Rapid dielectric heating accelerates the condensation, often allowing solvent-free or aqueous-only conditions.

-

Pros: Reaction times reduced to minutes; higher yields; "Green Chemistry" compliant.

-

Cons: Scale-limited by microwave reactor size.

Visualization: Synthetic Workflow

The following diagram outlines the logic flow for selecting the appropriate synthetic route based on substrate sensitivity.

Caption: Decision matrix for synthetic route selection. Method B is preferred for high-throughput library generation.

Pharmacology & Structure-Activity Relationships (SAR)[7][8]

The Glutamate Receptor Story (AMPA/Kainate)

The quinoxaline-2,3-dione core is a bioisostere of kynurenic acid.

-

NBQX (FG9202): The benchmark antagonist. High affinity for AMPA (

nM) and Kainate receptors.[5] -

Selectivity: The presence of the quinoxaline nitrogen atoms and the 2,3-dione oxygens creates a specific electrostatic map that excludes the NMDA receptor (which requires a larger spatial separation of anionic points).

SAR Logic Map

The biological activity is strictly controlled by substitution patterns at three vectors:

-

N1/N4 Positions (The Tolerant Zone):

-

Small alkyl groups are tolerated.

-

Hydroxyl (N-OH): Significantly increases affinity (e.g., YM90K derivatives) by donating a hydrogen bond to the receptor backbone.

-

Bulky groups: Generally reduce affinity due to steric clash with the receptor binding pocket (Tyr residues).

-

-

C6/C7 Positions (The Electronic Core):

-

Electron-Withdrawing Groups (EWG): Essential for AMPA potency. The 6-nitro-7-sulfamoyl pattern (NBQX) or 6-cyano-7-nitro pattern (CNQX) optimizes the pKa of the amide protons, strengthening the interaction with Arg96.

-

Antimicrobial Shift: Replacing EWGs with lipophilic halogens or alkyls shifts activity towards antimicrobial/antifungal profiles.

-

-

C5/C8 Positions (Steric Gatekeepers):

-

Substitution here often forces the molecule out of planarity, reducing

-stacking but potentially improving solubility.[6]

-

Caption: SAR vectors for the quinoxaline-2,3-dione scaffold. C6/C7 electronics are critical for receptor subtype selectivity.

Experimental Protocols

Protocol: Synthesis of 6,7-Dinitroquinoxaline-2,3-dione

A validated protocol for a key intermediate.

Reagents:

-

4,5-Dinitro-o-phenylenediamine (10 mmol)

-

Oxalic acid dihydrate (12 mmol)

-

Hydrochloric acid (4N, 20 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve oxalic acid dihydrate in 4N HCl. Heat to 80°C until clear.

-

Addition: Add the diamine in small portions over 5 minutes. Reasoning: Prevents local concentration spikes that can lead to oligomerization.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 3 hours. The solution will darken.

-

Precipitation: Cool the reaction mixture to 0°C using an ice bath. The product will precipitate as a yellow/orange solid.

-

Filtration: Filter under vacuum. Wash the cake with ice-cold water (3 x 10 mL) to remove excess acid and unreacted oxalate.

-

Purification: Recrystallize from DMF/Ethanol (1:1).

-

Validation: Check purity via TLC (Mobile phase: CHCl3:MeOH 9:1). Expected yield: 85-90%.

Protocol: FLIPR Calcium Flux Assay (AMPA Antagonism)

A high-throughput functional assay to validate antagonistic activity.

Principle: AMPA receptor activation leads to cation influx (

Workflow:

-

Cell Culture: Use HEK293 cells stably expressing GluR2 (AMPA receptor subunit). Plate at 50,000 cells/well in black-walled 96-well plates.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

-

Compound Addition: Add the quinoxaline derivative (dissolved in DMSO, diluted in HBSS buffer) to the cells. Incubate for 15 minutes.

-

Stimulation: Inject Glutamate (10

M) + Cyclothiazide (20 -

Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR (Fluorometric Imaging Plate Reader) system.

-

Analysis: Calculate

by normalizing the fluorescence peak against a control (Glutamate only) and a blank (Buffer only).

Future Outlook: Beyond Glutamate

While the scaffold's history is neuro-centric, 2024-2025 literature indicates a shift toward oncology and infectious disease:

-

Kinase Inhibition: The planar structure intercalates well into ATP-binding pockets. Derivatives are showing promise as VEGFR-2 inhibitors for anti-angiogenic therapy.

-

PROTACs: The scaffold is being explored as a "warhead" in Proteolysis Targeting Chimeras, linked to E3 ligase ligands to degrade specific oncogenic proteins.

References

-

BenchChem. (2025).[3] Technical Support Center: Synthesis of Quinoxaline-2,3-diones - Protocols and Troubleshooting.Link[3]

-

Vani, V., et al. (2026).[1][7] Quinoxaline-2,3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship.[1][6][4][8][7] Asian Journal of Pharmaceutical Research and Development.[7] Link

-

Waseem, A. M., et al. (2025).[9][10] An insight into the therapeutic impact of quinoxaline derivatives: Recent advances in biological activities (2020–2024). Results in Chemistry.[6][11][2][3][7][9][10][12] Link[9]

-

MedChemExpress. (2024). NBQX: Highly Selective AMPA Receptor Antagonist Product Monograph.Link

-

Azam, F., et al. (2013). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. ResearchGate. Link

-

Hello Bio. (2024). NBQX: AMPA receptor antagonist Technical Data.[13][14][15]Link

Sources

- 1. ajprd.com [ajprd.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajprd.com [ajprd.com]

- 8. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic impact of quinoxaline derivati... [publikationen.bibliothek.kit.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 15. immune-system-research.com [immune-system-research.com]

An In-Depth Technical Guide to the Fluorescence Properties of Amino-Substituted Quinoxaline Diones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of amino-substituted quinoxaline diones, a class of heterocyclic compounds with significant potential in various scientific fields. Drawing on established research, this document will delve into the structure-property relationships that govern their fluorescence, the influence of environmental factors, and the methodologies for their characterization.

Introduction: The Rising Prominence of Quinoxaline Diones

Quinoxaline derivatives, heterocyclic compounds composed of a fused benzene and pyrazine ring, have garnered considerable attention for their diverse biological activities and unique photophysical characteristics.[1][2] Among these, quinoxaline-2,3-diones are particularly noteworthy. The introduction of amino substituents to this core structure gives rise to a fascinating class of molecules with tunable fluorescence properties, making them valuable tools for researchers. These "push-pull" systems, where the amino group acts as an electron donor and the quinoxaline dione core as an electron acceptor, often exhibit strong intramolecular charge transfer (ICT) characteristics, which are central to their fluorescence behavior.[3]

This guide will explore the fundamental principles governing the fluorescence of amino-substituted quinoxaline diones, providing insights into their design, synthesis, and application as fluorescent probes and materials.

Synthetic Pathways to Amino-Substituted Quinoxaline Diones

The synthesis of the quinoxaline-2,3-dione scaffold is typically achieved through the condensation of an o-phenylenediamine with an α-dicarbonyl compound, most commonly oxalic acid or its derivatives.[1][4] This straightforward and widely used method provides a versatile entry point to the core structure.[4]

General Synthesis of the Quinoxaline-2,3-dione Core

A common and efficient method involves the direct reaction of an o-phenylenediamine with oxalic acid dihydrate.[5] This reaction can often be performed under solvent-free conditions, offering an environmentally friendly approach.[6]

Experimental Protocol: Synthesis of Quinoxaline-2,3-dione [5]

-

Combine equimolar amounts of the desired o-phenylenediamine and oxalic acid dihydrate in a mortar.

-

Add a minimal amount of water and mix thoroughly with a pestle.

-

The mixture is then subjected to microwave irradiation or conventional heating.

-

Upon completion, the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure quinoxaline-2,3-dione.

Introduction of Amino Substituents

The amino functionality can be introduced either on the starting o-phenylenediamine or through post-synthetic modification of the quinoxaline-2,3-dione core. A key method for the latter is the Buchwald-Hartwig amination reaction, which allows for the coupling of amines to the aromatic ring of the quinoxaline dione.[7]

Conceptual Workflow for Synthesis

Caption: A typical workflow for characterizing the photophysical properties.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Steady-state fluorescence measurements provide information on the excitation and emission spectra, as well as the fluorescence quantum yield (Φ_F). The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the utility of a fluorophore. [1]Time-resolved fluorescence spectroscopy is used to determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of the molecules, including the wavelength of maximum absorption (λ_abs) and the molar absorptivity. These data are essential for calculating the Stokes shift and for quantum yield determination. [7]

Applications in Research and Drug Development

The unique fluorescence properties of amino-substituted quinoxaline diones make them promising candidates for a variety of applications.

-

Fluorescent Probes for Biological Imaging: Their sensitivity to the local environment (solvatochromism) can be exploited to develop probes for sensing changes in polarity within biological systems, such as cell membranes. [8][9]* pH Sensors: The nitrogen atoms in the pyrazine ring of the quinoxaline core can be protonated, leading to significant changes in the absorption and fluorescence spectra. This property can be harnessed to create ratiometric fluorescent pH sensors. [7][10]* Materials Science: These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their tunable emission colors and good thermal stability. [3][11]* Drug Discovery: While the focus of this guide is on fluorescence properties, it is important to note that quinoxaline derivatives exhibit a broad range of biological activities, including antimicrobial, anticancer, and receptor antagonist properties. [5][12][13][14]The inherent fluorescence of these molecules can be a valuable tool for studying their mechanism of action and cellular uptake.

Conclusion and Future Outlook

Amino-substituted quinoxaline diones represent a versatile and highly tunable class of fluorophores. Their "push-pull" electronic structure gives rise to interesting photophysical properties, most notably their sensitivity to the solvent environment. By carefully designing and synthesizing new derivatives, researchers can fine-tune their fluorescence characteristics to suit specific applications.

Future research in this area will likely focus on the development of novel probes with enhanced brightness, photostability, and specificity for biological targets. The exploration of their application in advanced materials and optoelectronic devices also holds significant promise. As our understanding of the structure-property relationships of these fascinating molecules continues to grow, so too will their impact on various scientific disciplines.

References

- Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as.

- (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Authorea.

-

Honore, T., et al. (1996). Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry, 39(22), 4430-8. [Link]

-

Wang, K., et al. (2009). Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. Talanta, 77(5), 1795-9. [Link]

-

(n.d.). Theoretical insight of the delayed luminescence mechanism of new push-pull systems based on diazine derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

(n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

-

Matsumoto, S., et al. (2023). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. MDPI. [Link]

-

(n.d.). Synthesis and halochromism of new quinoxaline fluorescent dyes. ResearchGate. [Link]

-

(n.d.). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

(n.d.). Synthesis of quinoxalinediones. Organic Chemistry Portal. [Link]

-

(2022). Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. Trends in Sciences. [Link]

-

(n.d.). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. [Link]

-

Denisov, S. A., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. [Link]

-

Kim, S. H., et al. (2011). The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline. Journal of Nanoscience and Nanotechnology, 11(1), 582-7. [Link]

-

(n.d.). Changes in fluorescence spectra of the 2, 3 biphenyl quinoxaline... ResearchGate. [Link]

-

(n.d.). Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. ResearchGate. [Link]

-

(n.d.). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. ResearchGate. [Link]

-

Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

-

Fletcher, E. J., et al. (1993). Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. Molecular Pharmacology, 44(6), 1238-48. [Link]

-

Wang, T., et al. (2018). Quinone-based fluorophores for imaging biological processes. Chemical Society Reviews, 47(1), 289-307. [Link]

-

(n.d.). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

-

(n.d.). Quinone-based fluorophores for imaging biological processes. ResearchGate. [Link]

-

Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Mokbel, M., et al. (2023). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. MDPI. [Link]

-

Jones, C. M., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc, 2021(5), 97-109. [Link]

-

Ouedghiri-Idrissi, I. E., et al. (2024). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. Semantic Scholar. [Link]

-

Wang, T., et al. (2017). Quinone-based fluorophores for imaging biological processes. Chemical Society Reviews. [Link]

-

van der Velden, W. J. C., et al. (2018). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 9(12), 3023-3032. [Link]

-

(2018). Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System. MDPI. [Link]

-

(n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]

-

(n.d.). Structure–property relationships of quinoxaline-based liquid crystals. Soft Matter. [Link]

-

(n.d.). Solvent-dependent dual fluorescence of the push–pull system 2-diethylamino-7-nitrofluorene. Physical Chemistry Chemical Physics. [Link]

-

Carta, A., et al. (2006). Chemistry, biological properties and SAR analysis of quinoxalinones. Current Medicinal Chemistry, 13(27), 3299-318. [Link]

-

(n.d.). Fluorescence and photophysical properties of D-π-A push-pull systems featuring a 4,5-dicyanoimidazole unit. ResearchGate. [Link]

-

Nichols, J., et al. (2022). Fluorescence activation mechanism and imaging of drug permeation with new sensors for smoking-cessation ligands. eLife, 11, e74648. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. ijpda.org [ijpda.org]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione: A Versatile Intermediate in Modern Drug Discovery

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with broad pharmacological activities.[1][2] Among its derivatives, the quinoxaline-2,3(1H,4H)-dione core is particularly significant, forming the backbone of potent antagonists for ionotropic glutamate receptors.[3] This technical guide provides an in-depth analysis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione, a key intermediate poised for the development of next-generation therapeutics. We will explore its synthesis, physicochemical properties, and strategic importance as a modifiable scaffold for targeting neurodegenerative disorders, cancer, and infectious diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

The Quinoxaline-2,3-dione Core: A Scaffold of Significance

The fusion of a benzene and a pyrazine ring to form the quinoxaline system creates a unique electronic and structural framework that is highly amenable to chemical modification.[4] This versatility has led to the discovery of quinoxaline derivatives with a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[5][6][7]

The quinoxaline-2,3-dione substitution pattern is of particular interest. This moiety is a critical pharmacophore for antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[8][9] Overstimulation of these glutamate receptors leads to excitotoxicity, a pathological process implicated in acute and chronic neurodegenerative conditions such as cerebral ischemia, epilepsy, and Alzheimer's disease.[3][10] Consequently, antagonists of these receptors are valuable therapeutic candidates. The quinoxaline-2,3-dione structure serves as the foundation for numerous potent and selective glutamate receptor antagonists.[11][12]

Our focus, 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione, incorporates three key features that make it an exceptional drug intermediate:

-

The Quinoxaline-2,3-dione Core: Provides the fundamental structure for high-affinity binding to key pharmacological targets, particularly glutamate receptors.

-

The 6-Amino Group: A versatile chemical handle that allows for a wide range of derivatization reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug properties.[13]

-

The N1-Methyl Group: This modification can influence solubility, metabolic stability, and receptor interaction compared to its unsubstituted counterpart.

Physicochemical Characteristics

Understanding the fundamental properties of an intermediate is crucial for its effective use in multi-step synthetic campaigns and for predicting the characteristics of its derivatives.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₁₀N₄O₂ | Inferred |

| Molecular Weight | 206.20 g/mol | Inferred |

| Appearance | Likely a solid at room temperature. | [13] |

| Solubility | The presence of the amino group suggests potential solubility in polar organic solvents like DMF and DMSO. The hydrochloride salt form is expected to have improved aqueous solubility. | [13][14] |

| Key Functional Groups | A primary aromatic amine (-NH₂), a tertiary amide (N-methyl), a secondary amide, and two carbonyl groups (dione). | |

| Reactivity | The 6-amino group is a primary site for nucleophilic reactions, including acylation, alkylation, and sulfonation, making it a prime location for introducing diversity. | [13] |

Synthesis and Derivatization Strategy

The strategic value of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione lies in its straightforward synthesis and its potential for diversification. The most common route involves the reduction of a nitro-group precursor.

Synthetic Workflow

The synthesis is a two-step process starting from the corresponding 6-nitro derivative. This approach is efficient and utilizes standard, well-understood chemical transformations.

Caption: Synthetic pathway for 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of the hydrochloride salt of the title compound.[14]

Protocol: Synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione hydrochloride

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione (2.3 mmol, 0.5 g) in dimethylformamide (DMF, 25 mL).

-

Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the starting material, ensuring a homogeneous reaction mixture for efficient catalysis.

-

-

Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (0.1 g) to the solution.

-

Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. It provides a high surface area for the reaction to occur at atmospheric pressure.

-

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain the reaction under a hydrogen atmosphere (atmospheric pressure) with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Acidification: Once the reaction is complete, add 4N hydrochloric acid (1 mL) to the reaction mixture.

-

Causality: The addition of HCl protonates the newly formed amino group, converting it to the hydrochloride salt. This typically enhances the compound's stability and often improves its crystallinity and solubility in subsequent steps.

-

-

Work-up: Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of DMF.

-

Isolation: Evaporate the filtrate in vacuo to remove the solvent.

-

Purification: Stir the resulting residue with ethyl acetate. The product will precipitate out of the solution.

-

Causality: Ethyl acetate is chosen as an anti-solvent. The desired hydrochloride salt is typically insoluble in it, while organic impurities may remain dissolved, allowing for purification by precipitation.

-

-

Final Product: Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione hydrochloride.[14]

Pharmacological Potential and Applications

The true potential of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is realized when it is used as an intermediate to generate libraries of novel compounds. The 6-amino group is the gateway to this molecular diversity.

Neuroprotection: Targeting Glutamate Receptors

The most prominent application for quinoxaline-2,3-dione derivatives is in the field of neuroscience.[15][16] The core structure is a known antagonist of AMPA and NMDA receptors, which are pivotal in mediating excitatory neurotransmission.

-

Mechanism of Action: In pathological states like stroke or epilepsy, excessive glutamate release leads to over-activation of these receptors, causing a massive influx of Ca²⁺ ions. This triggers a cascade of neurotoxic events, leading to neuronal cell death.[3] Quinoxaline-2,3-dione derivatives competitively block the glutamate or glycine binding site on these receptors, thereby preventing this excitotoxic cascade.[11][12]

Caption: Antagonistic action on ionotropic glutamate receptors.

Derivatives of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione can be synthesized to fine-tune selectivity and potency for different subtypes of these receptors, offering potential treatments for a range of neurological diseases.[17][18]

Oncology and Antimicrobial Applications

Beyond neuroprotection, the quinoxaline scaffold has demonstrated significant promise in other therapeutic areas.[1][4]

-

Anticancer Activity: Numerous quinoxaline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[15][19] The planar aromatic structure can facilitate DNA intercalation, while other derivatives can inhibit key kinases involved in cancer cell proliferation.

-

Antimicrobial and Antiviral Activity: The nitrogen-rich heterocyclic system is a common feature in many antimicrobial agents.[2][6][20] By modifying the 6-amino group, it is possible to generate compounds with activity against bacteria, fungi, and viruses.[21][22]

Structure-Activity Relationship (SAR) and Future Directions

The 6-amino group is the key to unlocking the full potential of this intermediate. SAR studies on related quinoxaline-2,3-diones have provided valuable insights:

-

Substitutions on the Benzene Ring: The nature and position of substituents dramatically affect biological activity. For example, the introduction of nitro and halo groups can significantly increase antagonist potency at glutamate receptors.[9] The 6-amino group serves as a synthetic precursor to a wide array of other functionalities (e.g., amides, sulfonamides, ureas) that can be explored to optimize potency and selectivity.

-

Improving Physicochemical Properties: A significant challenge with some potent quinoxaline-2,3-dione antagonists is their low aqueous solubility.[8][18] The 6-amino group can be functionalized with polar moieties, such as amino acids or polyethylene glycol (PEG) chains, to enhance solubility and improve pharmacokinetic profiles.[18]

Future work should focus on:

-

Library Synthesis: Creating a diverse library of compounds by reacting 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione with a range of electrophiles (e.g., acid chlorides, sulfonyl chlorides, isocyanates).

-

Broad-Spectrum Screening: Testing these new derivatives against a panel of targets, including glutamate receptors, cancer cell lines, and microbial strains.

-

Computational Modeling: Using the synthesized library to build robust SAR models that can guide the design of future generations of even more potent and selective compounds.

Conclusion

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is more than just a single molecule; it is a strategic platform for drug discovery. Its synthesis is well-defined, and its structure contains the essential pharmacophore for targeting critical disease pathways, particularly in neurodegeneration. The true value of this compound lies in its 6-amino group, a versatile handle that empowers medicinal chemists to systematically modify the scaffold, optimize biological activity, and tailor physicochemical properties. As the demand for novel therapeutics for complex diseases continues to grow, versatile and strategically designed intermediates like 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione will be indispensable tools in the drug development arsenal.

References

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalajrb.com [journalajrb.com]

- 11. Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 6973-93-9: 6-amino-1,4-dihydroquinoxaline-2,3-dione [cymitquimica.com]

- 14. prepchem.com [prepchem.com]

- 15. ajprd.com [ajprd.com]

- 16. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ajprd.com [ajprd.com]

- 20. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione CAS number and chemical data

[1]

Executive Summary

6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione is a synthetic derivative of the quinoxaline-2,3-dione class.[1][2][3] While the parent compound (6-aminoquinoxaline-2,3-dione) is a well-documented intermediate, the 1-methyl derivative represents a strategic modification designed to modulate solubility and pharmacokinetic profiles.[1] This compound serves as a critical building block for non-NMDA (AMPA/Kainate) receptor antagonists and glycine-site NMDA antagonists.[1] Its primary utility lies in its dual functionality: the N-methyl group disrupts intermolecular hydrogen bonding to enhance organic solubility, while the C6-amino group provides a versatile handle for further derivatization (e.g., sulfonylation, acylation) to generate high-affinity ligands.[1]

Chemical Identity & Physiochemical Profile[1][4][5][6]

This section details the structural and physical parameters of the compound.[1][4] Note that while the parent compound (unmethylated) is commercially ubiquitous, the 1-methyl derivative is often synthesized in situ or as a specific intermediate.

| Parameter | Data | Notes |

| Compound Name | 6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione | IUPAC Systematic Name |

| Parent CAS | 6973-93-9 (Unmethylated analog) | Specific CAS for 1-Me derivative is rarely indexed; often referenced by internal codes.[1][2] |

| Molecular Formula | C₉H₉N₃O₂ | |

| Molecular Weight | 191.19 g/mol | |

| Core Scaffold | Quinoxaline-2,3-dione | Bicyclic heteroaromatic system |

| Key Substituents | N1-Methyl, C6-Amino | N1-Me: Solubility modulator; C6-NH₂: Reactive nucleophile |

| Solubility | DMSO, DMF, Dilute Acid | Low solubility in water/ethanol due to π-stacking |

| pKa (Predicted) | ~9.5 (N4-H), ~3.5 (6-NH₃⁺) | Amphoteric nature |

| Appearance | Yellow to Brown Solid | Typical of nitro/amino-quinoxalines |

Structural Visualization

The following diagram illustrates the core pharmacophore and the strategic role of each functional group.

Figure 1: Structural Activity Relationship (SAR) map of the 6-amino-1-methylquinoxaline-2,3-dione scaffold.

Synthetic Routes & Process Chemistry

The synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is typically achieved via a robust two-step sequence: cyclization followed by reduction.[1] The 1-methyl regioselectivity is often established early in the precursor synthesis.[1]

Protocol A: Reduction of Nitro Precursor (Primary Route)

This method is preferred for its high yield and cleanliness. It utilizes 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione as the starting material.[1][2]

Step 1: Precursor Synthesis (Cyclization)

-

Reactants: N-methyl-4-nitro-1,2-phenylenediamine + Diethyl Oxalate (or Oxalic Acid).[1]

-

Conditions: Reflux in 4N HCl or high-temperature melt.

-

Mechanism: Double condensation forms the dione ring.[1] The N-methyl group directs the regiochemistry.[1]

Step 2: Nitro Group Reduction

-

Reactants: 1-Methyl-6-nitroquinoxaline-2,3(1H,4H)-dione.[1][2][5]

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: DMF (Dimethylformamide) or Methanol/DMF mixture.

-

Reducing Agent: Hydrogen gas (H₂) at atmospheric pressure (balloon) or transfer hydrogenation (Hydrazine/Formate).

Detailed Methodology (Self-Validating Protocol):

-

Dissolution: Dissolve 1.0 eq of the nitro precursor in DMF (approx. 20 volumes). Ensure complete dissolution; gentle heating (40°C) may be required.

-

Catalyst Addition: Under an inert atmosphere (N₂), carefully add 10 wt% of Pd/C (wet basis recommended to prevent ignition).

-

Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously at room temperature for 4–6 hours.

-

Validation Point: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.[1]

-

-

Work-up: Filter the catalyst through a Celite pad.

-

Isolation: Concentrate the filtrate in vacuo. Precipitate the product by adding water or diethyl ether.[1] Collect the solid by filtration.[1]

-

Purification: Recrystallization from EtOH/DMF if necessary.

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway from diamine precursor to final amino-dione.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following analytical markers.

Nuclear Magnetic Resonance (NMR)[2][7][10]

-

¹H NMR (DMSO-d₆):

-

δ 11.8–12.0 ppm (s, 1H): N4-H (Broad singlet, exchangeable with D₂O).

-

δ 6.3–7.5 ppm (m, 3H): Aromatic protons (C5, C7, C8). The C5 proton typically appears as a doublet, while C7/C8 show coupling patterns characteristic of 1,2,4-substitution.[1]

-

δ 4.8–5.2 ppm (s, 2H): –NH ₂ (Broad, exchangeable).

-

δ 3.4–3.6 ppm (s, 3H): N1-CH ₃ (Distinct singlet, diagnostic for methylation).

-

Mass Spectrometry (MS)

Biological Context & Applications[1][3][4][6][7][10][12][13]

Glutamate Receptor Antagonism

The quinoxaline-2,3-dione scaffold is a "privileged structure" for antagonizing ionotropic glutamate receptors.[1]

-

Mechanism: The dione moiety mimics the glutamate/glycine agonist, binding to the polar pocket of the receptor.[1]

-

Role of 6-Amino: The amino group at position 6 allows for the attachment of electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) or lipophilic tails.[1] Derivatization at this position (e.g., to form 6-sulfonamides like NBQX) drastically increases affinity for AMPA receptors over NMDA receptors.[1]

-

Role of 1-Methyl: Methylation at N1 often improves blood-brain barrier (BBB) permeability compared to the unsubstituted parent, although it may slightly reduce receptor affinity due to steric clashes in the glycine binding site of NMDA receptors.[1] However, for AMPA antagonists, N1-alkylation is a common strategy to optimize physicochemical properties.[1]

Fluorescent Probes

Quinoxaline derivatives possess inherent fluorescence.[1] The 6-amino-1-methyl variant serves as a "turn-on" sensing platform.[1]

-

Schiff Base Formation: Reaction of the 6-amino group with aldehydes creates conjugated systems used for detecting metal ions (e.g., Cu²⁺, Zn²⁺) or specific biological analytes.

Safety & Handling (MSDS Highlights)

References

-

Synthesis and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. (2012). Overview of quinoxaline synthesis and pharmacological profiles.

-

6-Aminoquinoxaline-2,3(1H,4H)-dione (Parent Compound Data). PubChem. (Accessed 2026).[6] Chemical and physical property database for the scaffold.

-

Synthesis of 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride. PrepChem. (n.d.).[1] Specific protocol for the hydrogenation of the nitro precursor.

-

Quinoxaline-2,3-dione compounds and pharmaceutical preparations. Google Patents (DK164317B). (1992).[1] Patent describing the synthesis and utility of N-substituted quinoxaline-diones as glutamate antagonists.[1]

Sources

- 1. CAS 6973-93-9: 6-amino-1,4-dihydroquinoxaline-2,3-dione [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. researchgate.net [researchgate.net]

- 5. DK164317B - Quinoxaline-2,3-dione compounds, process for preparing them, and pharmaceutical preparations which comprise the compounds - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Structure-activity relationship (SAR) studies involving 6-amino quinoxalines

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, recognized for its bioisosteric similarity to purines and pteridines. While the C2 and C3 positions have historically dominated intellectual property landscapes, the 6-amino quinoxaline motif has emerged as a critical vector for achieving kinase selectivity (e.g., PI3K, VEGFR, CDK2) and overcoming multi-drug resistance (MDR).

This guide moves beyond basic synthesis to analyze the Structure-Activity Relationship (SAR) of 6-amino derivatives. It provides a self-validating framework for researchers to design high-affinity inhibitors by exploiting the electronic distinctiveness of the C6 position.

The Pharmacophore: Why Position 6?

The quinoxaline ring system is electron-deficient due to the two nitrogen atoms (N1, N4). However, the benzo-fused ring (positions 5–8) retains significant aromatic character.

-

Electronic Vector: The C6 position is para to N1. An amino group at C6 acts as a strong electron-donating group (EDG), pushing electron density back into the pyrazine ring via resonance. This modulates the basicity of N1, affecting hydrogen bond acceptance in the ATP-binding pocket of kinases.

-

Solvent Exposure: In many kinase crystal structures (e.g., VEGFR-2), substituents at C2/C3 bury themselves in the hydrophobic pocket, while the C6 vector often points toward the solvent-exposed ribose-binding region. This makes the 6-amino group the ideal "handle" for solubilizing groups or specific H-bond donors (ureas/amides) to interact with Asp/Glu residues at the pocket entrance.

Visualization: The Core Scaffold

Figure 1: Pharmacophore dissection of the 6-amino quinoxaline scaffold highlighting functional vectors.

Synthetic Strategies: Accessing the Core

To explore the SAR, one must first access the scaffold. Two primary routes exist: the Classical Condensation (robust, scalable) and the Modern SNAr (rapid, diverse).

Route A: Classical Condensation & Reduction

This is the industry standard for generating the 6-amino core from 4-nitro-1,2-phenylenediamine.

-

Condensation: 4-nitro-1,2-phenylenediamine + 1,2-dicarbonyl (e.g., glyoxal, benzil) → 6-nitroquinoxaline.

-

Reduction: 6-nitroquinoxaline + SnCl₂/HCl or H₂/Pd-C → 6-aminoquinoxaline .

-

Derivatization: Reaction with isocyanates (ureas), acid chlorides (amides), or sulfonyl chlorides.

Route B: Microwave-Assisted SNAr

Used when the 6-amino group needs to be a secondary amine or part of a heterocycle (e.g., morpholine).

-

Precursor: 6-fluoroquinoxaline (electron-deficient ring).

-

Displacement: React with amine nucleophile under microwave irradiation.

-

Yield: High yields (88-97%) for cyclic amines; lower for sterically hindered amines.

Visualization: Synthetic Workflow

Figure 2: Decision matrix for synthetic pathways based on the desired amine substitution.

SAR Deep Dive: Tuning for Potency

The SAR of 6-amino quinoxalines is best understood by dividing the molecule into three zones.

Zone 1: The C2/C3 "Head" (Hydrophobic Anchor)

-

Function: Anchors the molecule in the hydrophobic pocket of the kinase.

-

SAR Insight:

-

Unsubstituted (H, H): Generally poor activity due to lack of hydrophobic surface area.

-

Symmetric Aryl (Ph, Ph): Increases potency but lowers water solubility.

-

Heteroaryl (Furan-2-yl): The "Sweet Spot." Bis-furan substitutions at C2/C3 significantly enhance cytotoxicity (IC50 < 3 µM) compared to phenyl analogs. The oxygen in the furan ring may offer auxiliary H-bonding interactions.

-

Zone 2: The C6-Amino "Tail" (The Linker)

This is the critical determinant of selectivity. The free amine (-NH2) is rarely the optimal drug candidate due to metabolic instability (N-acetylation).

-

Ureas (-NH-CO-NH-R): Highest Potency. Converting the 6-amino group into a urea moiety creates a "DD" (Donor-Donor) or "DDA" motif that can engage the sugar-pocket residues (e.g., Glu/Asp).

-

Example: 1,3-bis(furan-2-yl)quinoxaline-6-urea derivatives have shown potent apoptosis induction via Caspase 3/7 activation [1].

-

-

Amides (-NH-CO-R): Moderate potency.[1] Often used to introduce solubilizing groups (e.g., piperazine tails).

-

Sulfonamides (-NH-SO2-R): generally lower activity in anticancer screens compared to ureas. The geometry of the sulfonyl group often clashes with the narrow channel leading to the solvent front [1].

Zone 3: Electronic Tuning

-

Electron Withdrawing Groups (EWGs) on the Benzo Ring: Placing an EWG (e.g., -NO2, -CF3) adjacent to the amine often kills activity by reducing the nucleophilicity of the N1/N4 hinge binders.

-

Electron Donating Groups (EDGs): Enhance the H-bond acceptor capability of the pyrazine nitrogens.

Data Summary: Impact of C6 Derivatization[1][3]

| Compound Class | C2/C3 Substituent | C6 Substituent | Primary Target | Activity (IC50) | Insight |

| Type I | Furan-2-yl | Free Amine (-NH2) | General | > 20 µM | Metabolic liability; weak binding. |

| Type II | Furan-2-yl | Phenyl Urea | Cancer (A549) | 2.5 µM | Urea motif drives H-bonding network [1]. |

| Type III | Phenyl | Tolyl-Sulfonamide | Cancer (A549) | > 50 µM | Sulfonamide geometry is unfavorable. |

| Type IV | H | Aryl-Schiff Base | Antimicrobial | 12 µM | Planarity aids DNA intercalation [2]. |

Experimental Protocols

Protocol A: Synthesis of Quinoxaline-6-Urea Derivatives

Rationale: Ureas represent the high-potency class for this scaffold.

-

Starting Material: Dissolve 1.0 equiv of 2,3-disubstituted-6-aminoquinoxaline in anhydrous THF.

-

Activation: Add 1.2 equiv of the appropriate isocyanate (e.g., phenyl isocyanate) dropwise at 0°C.

-

Catalysis: Add 0.1 equiv of triethylamine (TEA) if the reaction is sluggish.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Workup: The urea product often precipitates. Filter the solid and wash with cold diethyl ether.

-

Purification: Recrystallize from ethanol/DMF. Do not use column chromatography if possible, as ureas can streak or degrade on silica.

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Rationale: Direct measurement of enzymatic inhibition is superior to phenotypic MTT assays for SAR validation.

-

Preparation: Prepare 10 mM stocks of quinoxaline derivatives in 100% DMSO.

-

Dilution: Serial dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Incubation:

-

Add 2 µL compound to 384-well white plate.

-

Add 4 µL enzyme (e.g., VEGFR2, PI3Kα). Incubate 15 min at RT.

-

Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

-

-

Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.

-

Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to determine IC50.

References

-

2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Source: National Institutes of Health (PMC) [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI (Molecules) [Link]

-

Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. Source: PubMed [Link]

-

Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Source: MDPI (Molecules) [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione

Here is the technical support center for the synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione.

Welcome to the dedicated technical support guide for the synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The guidance herein is based on established chemical principles and validated methodologies to ensure reproducibility and success in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione.

Q1: What is the most reliable method for synthesizing 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione?

The most efficient and widely reported method is the catalytic hydrogenation of its nitro precursor, 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione.[1] This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This approach is favored due to its high selectivity and excellent yield, often approaching quantitative conversion under optimized conditions.[1]

Q2: Why is the final product often isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves several critical functions. The amino group in the final product is basic and can react with atmospheric carbon dioxide or be susceptible to slow oxidation. Conversion to the hydrochloride salt by adding hydrochloric acid protonates this amino group, forming a stable ammonium salt.[1] This salt form generally exhibits higher crystallinity, which simplifies isolation and purification by precipitation, and enhances the long-term stability of the compound.

Q3: What are the most critical parameters to control during the catalytic hydrogenation process?

Success in catalytic hydrogenation hinges on three key areas:

-

Catalyst Activity: The quality, age, and handling of the Pd/C catalyst are paramount. Use a fresh, high-quality catalyst and ensure it is not exposed to atmospheric poisons.

-

Hydrogen Atmosphere: The reaction system must be completely purged of air (oxygen can deactivate the catalyst) and maintained under a positive pressure of hydrogen. While atmospheric pressure is often sufficient, ensuring a leak-free system is crucial for reaction kinetics.[1]

-

Solvent Purity: The choice of solvent, typically dimethylformamide (DMF), must be of high purity.[1] Trace impurities, particularly sulfur-containing compounds or water, can act as catalyst poisons, drastically reducing or completely halting the reaction.

Section 2: Troubleshooting Guide for Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Conversion of the Starting Nitro Compound

You observe from TLC or LC-MS analysis that a significant amount of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione remains, even after the expected reaction time.

-

Possible Cause A: Inactive Catalyst

-

Causality: The palladium catalyst is the heart of the reaction, providing the active surface for hydrogen activation. If the catalyst is old, has been improperly stored, or was purchased from an unreliable source, its activity may be compromised. The catalyst is heterogeneous, meaning the reaction occurs on its surface; any deactivation of this surface will stop the synthesis.

-

Solution:

-

Always use a fresh batch of 5% or 10% Pd/C from a reputable supplier.

-

For a stalled reaction, carefully (in an inert atmosphere) add a fresh portion of the catalyst.

-

Ensure the catalyst is handled as a slurry under solvent and never allowed to dry in the air, as it can be pyrophoric and will be deactivated by oxygen.

-

-

-

Possible Cause B: Insufficient Hydrogen Supply

-

Causality: Hydrogen is a primary reactant. If the reaction vessel has a leak or if the hydrogen source is depleted, the reaction will stop once the available hydrogen is consumed.

-

Solution:

-

Before starting, ensure all joints and connections in your hydrogenation apparatus are secure.

-

Use a hydrogen-filled balloon or a regulated supply to maintain a slight positive pressure throughout the reaction.

-

Thoroughly purge the reaction flask with an inert gas (like nitrogen or argon) first, followed by several vacuum/hydrogen backfill cycles to completely remove oxygen.

-

-

Problem 2: Full Conversion Achieved, but Low Isolated Yield

Analysis shows the reaction went to completion, but the mass of the final, isolated product is significantly lower than theoretically expected.

-

Possible Cause A: Product Loss During Workup and Precipitation

-

Causality: The product, as its hydrochloride salt, is precipitated from the reaction mixture by adding an anti-solvent (e.g., ethyl acetate).[1] The yield depends on the difference in solubility of the salt in the solvent/anti-solvent mixture. If too little anti-solvent is used, or if the product has some solubility in the final mixture, a significant portion will remain in the filtrate.

-

Solution:

-

After filtering the catalyst, concentrate the DMF solution in vacuo to a smaller volume before adding the anti-solvent. This increases the product concentration.

-

Add the anti-solvent (ethyl acetate) slowly while stirring. Add a sufficient volume (e.g., 10-20 times the volume of the concentrated DMF).

-

Once precipitation is complete, cool the mixture in an ice bath for at least 30-60 minutes to maximize recovery by further decreasing the product's solubility.

-

-

-

Possible Cause B: Incorrect pH for Salt Formation

-

Causality: The hydrochloride salt precipitates effectively only when the amino group is fully protonated. If insufficient hydrochloric acid is added, some of the product will remain as the more soluble free base.

-

Solution:

-

Ensure the addition of a slight excess of concentrated HCl or a 4N solution in a solvent like dioxane.[1]

-

After acid addition, check the pH of the mixture with a wetted pH strip to ensure it is strongly acidic (pH 1-2) before proceeding with precipitation.

-

-

Problem 3: Final Product is Impure

The isolated product shows the presence of starting material or unknown side products in its NMR or LC-MS spectrum.

-

Possible Cause A: Impure Starting Material

-

Causality: The quality of the final product is directly dependent on the purity of the starting materials. Impurities in the 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione will carry through the reaction or potentially interfere with it.

-

Solution:

-

Analyze the starting nitro compound by NMR and LC-MS before use.

-

If impurities are detected, purify the starting material by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid).

-

-

-

Possible Cause B: Incomplete Reaction

-

Causality: The reaction may have been stopped prematurely before all the starting material was consumed.

-

Solution:

-

Monitor the reaction progress using a reliable method like TLC or LC-MS.

-

Allow the reaction to proceed until the starting material spot/peak is no longer visible. If the reaction stalls, refer to Troubleshooting Problem 1.

-

-

Section 3: Optimized Experimental Protocol

This protocol is a self-validating system for the synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione hydrochloride, adapted from established literature.[1]

Reagents and Equipment:

-

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione

-

5% Palladium on Carbon (Pd/C), 50% wet

-

Anhydrous Dimethylformamide (DMF)

-

4N Hydrochloric Acid (in dioxane or aqueous)

-

Ethyl Acetate

-

Two- or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen gas supply (balloon or cylinder with regulator)

-

Vacuum line and inert gas (N₂ or Ar) supply

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

-

Reaction Setup: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione (e.g., 1.0 g, 4.52 mmol).

-

Catalyst Addition: In the flask, add 5% Pd/C (e.g., 0.2 g, 20% w/w).

-

Solvent Addition: Add anhydrous DMF (e.g., 45 mL) to the flask.

-

Atmosphere Purge: Seal the flask, and with vigorous stirring, purge the system by applying a vacuum and backfilling with an inert gas (N₂ or Ar) three times.

-

Hydrogenation: Following the inert gas purge, perform three vacuum/hydrogen backfill cycles. Leave the flask under a positive pressure of hydrogen (a balloon is sufficient).

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 3-6 hours. Monitor progress by taking small aliquots, filtering through a syringe filter, and analyzing by TLC or LC-MS.

-

Catalyst Removal: Once the reaction is complete, purge the flask with inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of DMF to recover any residual product.

-

Salt Formation: To the combined filtrate, add 4N HCl (e.g., 2.3 mL, ~2 eq.) while stirring.

-

Product Isolation: Concentrate the solution in vacuo to approximately one-third of its original volume.

-

Precipitation: Slowly add ethyl acetate (~100 mL) to the stirred solution. A precipitate should form.

-

Crystallization: Continue stirring for 30 minutes, then cool the flask in an ice bath for 1 hour to maximize precipitation.

-

Filtration and Drying: Collect the solid precipitate by vacuum filtration, wash the solid with a small amount of cold ethyl acetate, and dry under high vacuum to yield 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione hydrochloride as a solid. The reported yield for this procedure is typically very high.[1]

Section 4: Data Summary and Visualizations

Table 1: Key Reaction Parameters

| Parameter | Recommended Value/Range | Rationale & Expert Notes |

| Substrate Purity | >98% | Essential for clean reaction and high yield. Purify by recrystallization if necessary. |

| Solvent | Anhydrous DMF | High boiling point and good substrate solubility. Must be anhydrous to prevent catalyst poisoning. |

| Catalyst | 5% Pd/C (50% wet) | Standard catalyst for nitro group reduction. The wet form is safer to handle. |

| Catalyst Loading | 10-20% (w/w) of substrate | Higher loading can increase reaction rate but also cost. 20% is robust for this synthesis.[1] |

| H₂ Pressure | Atmospheric | Sufficient for this transformation; higher pressures are generally not required and increase equipment complexity. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently without heating. |

| Reaction Time | 3-6 hours | Monitor by TLC/LC-MS to confirm completion. |

Diagrams

Caption: Synthetic pathway from the nitro precursor to the final amino product.

Caption: A logical workflow for troubleshooting low reaction yields.

References

-

Molbase. (n.d.). Synthesis of 6-amino-1-methyl-quinoxaline-2,3 (1H,4H)-dione hydrochloride. Retrieved from [Link]

-

El-Sayed, M. A. A., & Abdel-Aziz, M. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 6(11), 1039-1104. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinediones. Retrieved from [Link]

-

Mahmood, A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18, 2969–2986. Retrieved from [Link]

-

Gaikwad, S., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 10-15. Retrieved from [Link]

-

Sridhar, G., et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Scientia Pharmaceutica, 82(2), 295–311. Retrieved from [Link]

-

Li, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Molecules, 27(8), 2445. Retrieved from [Link]

Sources

Minimizing side reactions during 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione synthesis

Technical Support Center: Quinoxaline Scaffold Optimization Subject: Troubleshooting 6-Amino-1-Methylquinoxaline-2,3(1H,4H)-dione Synthesis Ticket ID: QNX-SYN-006 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Precision Challenge

You are likely synthesizing 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione as a precursor for AMPA/Kainate receptor antagonists (e.g., NBQX analogs) or glycine site antagonists.

The synthesis of this molecule presents a classic "heterocyclic minefield." The core challenge lies in the amphoteric nature of the quinoxaline-2,3-dione ring . The presence of the electron-withdrawing nitro group (at the precursor stage) creates significant acidity differences between the N1 and N4 protons, yet both remain nucleophilic under basic conditions.

This guide addresses the three most common failure modes reported by our users:

-

Regio-scrambling during methylation (N1 vs. N4 vs. O-alkylation).

-

Incomplete Reduction leading to toxic hydroxylamine intermediates.

-

Solubility-driven yield loss during workup.

Module 1: The Methylation Crisis (Regioselectivity)

User Issue: "I am getting a mixture of mono-methyl, di-methyl, and O-alkylated products. I specifically need the 1-methyl isomer."

The Mechanistic Root Cause

The precursor, 6-nitroquinoxaline-2,3-dione , has two potentially reactive nitrogens.

-

N1 Position: Located para to the 6-nitro group. The electron-withdrawing effect of the nitro group makes the N1-H proton significantly more acidic (

) than the N4-H proton. -

N4 Position: Located meta to the nitro group. Less acidic, but still nucleophilic once deprotonated.

The Trap: If you use a strong base (e.g., NaH) in excess, you deprotonate both nitrogens, leading to 1,4-dimethylation. If you use a "hard" electrophile (e.g., MeI) in a polar aprotic solvent without strict stoichiometric control, you risk O-alkylation (lactim ether formation) due to the ambident nature of the amidate anion.

Troubleshooting Protocol: The "Soft" Methylation Strategy

To exclusively target N1, you must exploit its higher acidity.

Step-by-Step Optimization:

-

Base Selection: Switch from NaH or NaOH to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These are mild enough to deprotonate N1 (the more acidic site) but slow to deprotonate N4.

-

Stoichiometry: Use exactly 1.05 equivalents of the methylating agent. Excess leads to N4 methylation.

-

Solvent System: Use anhydrous DMF . Avoid acetone (often leads to aldol side reactions with the base) or alcohols (which can interfere with the transition state).

-

Temperature: Run the reaction at 0°C to Room Temperature . Heating promotes N4 methylation and O-alkylation.

Diagnostic Table: Impurity Profiling

| Observation (LCMS/NMR) | Diagnosis | Corrective Action |

|---|---|---|

| M+14 mass shift (Dimethyl) | Over-alkylation (N1, N4) | Reduce MeI to 1.0 equiv; switch to milder base (K₂CO₃). |

| Product is an Oil / Low MP | O-Alkylation (Lactim Ether) | Change solvent to DMF (promotes N-alkylation); lower temp. |

| M+0 (Starting Material) | Incomplete Reaction | N1 is poorly nucleophilic due to -NO₂. Add catalytic KI (Finkelstein) or 18-crown-6. |